1-(1-甲基吡唑-4-基)氧代环丙烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

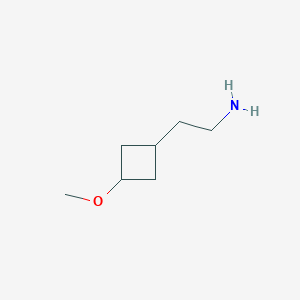

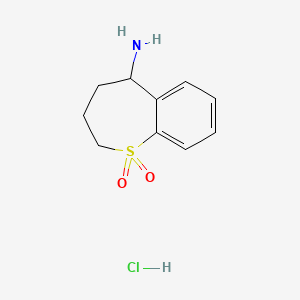

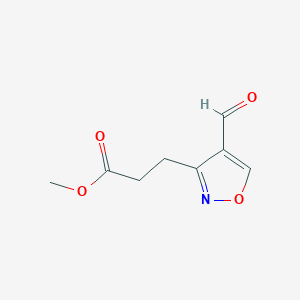

1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring, a common structural motif in various bioactive molecules and pharmaceuticals. The cyclopropane ring is known for its unique chemical reactivity due to the strain in the three-membered ring. This compound also contains a carboxylic acid functional group, which is a key feature in many biological processes, and a 1-methylpyrazol-4-yl group, which can contribute to the molecule's pharmacological properties.

Synthesis Analysis

The synthesis of cyclopropane-containing amino acids has been demonstrated through the use of diketopiperazine methodology, which allows for the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acids. This method involves the conjugate addition of a phosphorus ylide to a diketopiperazine precursor, followed by deprotection and hydrolysis to yield the desired amino acid with high diastereoselectivity . Although the specific synthesis of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been extensively studied, with X-ray crystallography revealing the conformation of various substituted cyclopropanecarboxylic acids . The conformation of the carboxyl group and its interaction with the cyclopropane ring can vary depending on the substitution pattern. For instance, in some cases, the carboxyl group can bisect the three-membered ring, allowing for interactions between the carbonyl oxygen and the cyclopropane . These structural insights are crucial for understanding the reactivity and interaction of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid with biological targets.

Chemical Reactions Analysis

Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid and its analogs have been shown to interact with enzymes such as 1-aminocyclopropane-1-carboxylic acid oxidase, which is involved in the biosynthesis of ethylene in plants . Structural analogs of these compounds can act as inhibitors of this enzyme, demonstrating the potential for cyclopropane derivatives to modulate biochemical pathways. The specific reactivity of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid would depend on its precise structure and substituents, but it is likely to exhibit interesting chemical behavior due to the presence of the cyclopropane ring and the carboxylic acid group.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can lead to increased reactivity, while the presence of substituents like carboxylic acids and aromatic rings can affect the compound's acidity, solubility, and potential for hydrogen bonding. The specific properties of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid would need to be determined experimentally, but it can be inferred that the molecule would have a relatively high reactivity and the potential to participate in a variety of chemical reactions due to its functional groups.

科学研究应用

乙烯前体和植物生长

1-(1-甲基吡唑-4-基)氧代环丙烷-1-羧酸与植物激素乙烯的直接前体 1-氨基环丙烷-1-羧酸 (ACC) 密切相关。乙烯在各种植物过程中(包括生长和发育)中起着重要作用。霍夫曼等人 (1982) 发现,当将标记的乙烯前体 1-氨基环丙烷-1-羧酸施用于光照生长的麦叶时,它主要转化为一种非挥发性代谢物 1-(丙二酰胺基)环丙烷-1-羧酸,突出了其在植物生理学中的重要性 (Hoffman, Yang, & McKeon, 1982)。

在乙烯非依赖性生长调节中的作用

波尔科和基伯 (2019) 的研究表明,ACC 及其衍生物可能具有独立于乙烯生物合成的信号传导作用。这表明该化合物在植物生长和发育调节中具有更广泛的应用范围 (Polko & Kieber, 2019)。

衍生物的合成

周等人 (2011) 专注于 1-氨基环丙烷羧酸衍生物的对映选择性合成,表明可以从类似化合物中创造出各种衍生物,以用于不同的科学应用 (Zhou, Deng, Zheng, Sheng, Sun, & Tang, 2011)。

细菌酶抑制剂

赵和刘 (2002) 合成了一种化合物 1-氨基-2-亚甲基环丙烷-1-羧酸,它作为细菌酶 1-氨基环丙烷-1-羧酸脱氨酶的不可逆抑制剂。这表明衍生物在抑制特定细菌酶中具有潜在应用 (Zhao & Hung‐wen Liu, 2002)。

抗真菌活性

达赫马尼等人 (2021) 研究了使用联吡唑二羧酸合成的有机锡 (IV) 联吡唑二羧酸大环络合物。这项研究表明 1-(1-甲基吡唑-4-基)氧代环丙烷-1-羧酸的衍生物具有潜在的抗菌应用 (Dahmani, Harit, Et‐touhami, Yahyi, Eddike, Tillard, & Benabbes, 2021)。

安全和危害

The safety information for “1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

1-(1-methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-10-5-6(4-9-10)13-8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXULYKQYWONJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OC2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)

![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)

![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)

![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)